molecular formula C8H16ClN B8570983 1-(4-Chlorobutan-2-yl)pyrrolidine

1-(4-Chlorobutan-2-yl)pyrrolidine

Cat. No.: B8570983
M. Wt: 161.67 g/mol
InChI Key: SQEQBYLFGAOUGK-UHFFFAOYSA-N
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Description

1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4) is a chemical compound of significant interest in organic synthesis and drug discovery. With the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol, it serves as a valuable synthetic intermediate . This molecule incorporates a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring enables efficient exploration of the pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . These properties make pyrrolidine-containing compounds crucial for obtaining desirable ADME/Tox profiles and enhancing the druggability of potential drug candidates. The primary research value of this compound lies in its potential as a building block for the synthesis of more complex, biologically active molecules . Its structure features two key functional handles: the secondary amine of the pyrrolidine ring and the chloroalkyl side chain. The amine can participate in salt formation or be used to create enamines to activate ketones and aldehydes toward nucleophilic addition, while the chlorine atom is a reactive site for nucleophilic substitution reactions, allowing for further molecular elaboration . This combination makes it a versatile precursor for constructing diverse compound libraries. While specific biological data for this compound may be limited, its components are associated with broad therapeutic applications. The pyrrolidine ring is a common structural feature in numerous FDA-approved drugs and bioactive molecules targeting central nervous system (CNS) diseases, inflammatory conditions, and infectious diseases . Furthermore, the inclusion of a chlorine atom is a strategic element in medicinal chemistry; chlorine-containing compounds represent over 250 FDA-approved drugs, as the chlorine atom can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . Researchers can utilize this compound in the design and synthesis of novel ligands, particularly in projects aimed at developing new therapies for neurological and inflammatory disorders . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory safety protocols should be followed during handling and storage.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

1-(4-chlorobutan-2-yl)pyrrolidine

InChI

InChI=1S/C8H16ClN/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7H2,1H3

InChI Key

SQEQBYLFGAOUGK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)N1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Chlorobutan-2-yl)pyrrolidine

  • Substituent : A linear 4-chlorobutyl chain at the pyrrolidine nitrogen.
  • Conformation : The pyrrolidine ring likely adopts an envelope or twist conformation, common in saturated heterocycles.
  • Reactivity : The terminal chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions.

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide ()

  • Substituent : A 4-chlorophenyl group linked via a carboxamide bridge.
  • Conformation : Pyrrolidine ring exhibits an envelope conformation (C4 as the flap) stabilized by intramolecular hydrogen bonds.
  • Crystal Packing : Chains along [100] via N–H⋯O hydrogen bonds, enhancing crystallinity .

1-(4-Fluoro-2-methylphenyl)pyrrolidine ()

  • Substituent : A fluorinated aromatic ring (4-fluoro-2-methylphenyl) directly attached to pyrrolidine.
  • Electronic Effects : Fluorine’s electron-withdrawing nature and methyl’s steric hindrance modulate reactivity and binding interactions.

Fluorolintane Isomers ()

  • Substituent : Fluorinated diarylethylamine moieties attached to pyrrolidine.
  • Isomerism : Positional fluorine substitution on phenyl/benzyl rings significantly alters NMDA receptor affinity and dissociative effects .

Physicochemical Properties

Compound Lipophilicity Solubility Stability Key Analytical Techniques
This compound High (Cl, alkyl chain) Low in water; soluble in organic solvents Moderate (Cl susceptible to hydrolysis) GC-MS, NMR, IR
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide Moderate (polar carboxamide) Higher in polar solvents High (crystalline, H-bonding) X-ray diffraction, HPLC
1-(4-Fluoro-2-methylphenyl)pyrrolidine High (aromatic F, methyl) Low aqueous solubility High (stable aromatic system) CHNS analysis, LC-MS
Fluorolintane Isomers Variable (depends on F position) Low Moderate (sensitive to isomerization) GC-CI-MS/MS, NMR

Preparation Methods

Direct Alkylation of Pyrrolidine with Chlorinated Electrophiles

The most straightforward route involves the alkylation of pyrrolidine with 4-chloro-2-butyl derivatives. For example, 1,4-dichlorobutane or 4-chloro-2-butanone can serve as electrophilic partners. In the presence of a strong base such as sodium hydride or potassium tert-butoxide, pyrrolidine undergoes nucleophilic substitution at the secondary carbon of the chlorinated chain .

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–40°C .

  • Base: Sodium tert-butoxide (2.5 equiv) to deprotonate pyrrolidine, enhancing nucleophilicity .

  • Electrophile: 1,4-Dichlorobutane (1.2 equiv) to minimize di-alkylation .

Challenges:

  • Competing elimination reactions may form 1-chloro-1-butene, particularly at elevated temperatures (>40°C) .

  • Over-alkylation to quaternary ammonium salts necessitates careful stoichiometric control.

Yield Optimization:

  • Lowering reaction temperatures to 10–20°C and using bulky bases (e.g., lithium diisopropylamide) suppress side reactions, achieving yields up to 68% .

Sulfinamide-Directed Asymmetric Synthesis

Adapting methodologies from WO2011103263A2 , a chiral sulfinamide auxiliary enables stereocontrolled alkylation. The tert-butylsulfinyl group directs the addition of 4-chlorobutyl Grignard reagents to pyrrolidine derivatives, yielding enantiomerically enriched products.

Procedure:

  • Protection: Pyrrolidine is treated with (S)-tert-butanesulfinamide under Dean-Stark conditions to form the sulfinimine intermediate .

  • Alkylation: Addition of 4-chlorobutylmagnesium bromide at −20°C affords the diastereomeric adduct with >90% diastereomeric excess (d.e.) .

  • Deprotection: Hydrolysis with 10% HCl removes the sulfinyl group, yielding 1-(4-chlorobutan-2-yl)pyrrolidine .

Advantages:

  • High stereoselectivity (up to 95:5 er) .

  • Scalable to multi-gram quantities without racemization .

Limitations:

  • Requires multi-step synthesis and chiral auxiliaries, increasing cost.

Horner-Wadsworth-Emmons Olefination and Reductive Amination

A two-step strategy inspired by US9227900B2 involves:

  • Olefination: Reacting α-alkoxy phosphonates with cyclopropyl methyl ketone to form α,β-unsaturated ketones.

  • Reductive Amination: Hydrogenation of the ketone in the presence of pyrrolidine and sodium cyanoborohydride yields the target amine.

Key Modifications:

  • Substituting cyclopropyl methyl ketone with 4-chloro-2-butanone generates the requisite α,β-unsaturated intermediate .

  • Catalyst: Palladium on carbon (5% wt) under 50 psi H₂ at 25°C achieves full conversion .

Yield: 74% after column chromatography .

Acid-Catalyzed Hydrolysis of Protected Intermediates

Intermediate 1-(4-chlorobutan-2-yl)-N-tert-butylsulfinylpyrrolidine, synthesized via Method 2, undergoes acidolysis to liberate the free amine. Hydrochloric acid (10% v/v) in dichloromethane/water biphasic systems cleaves the sulfinyl group efficiently .

Optimization:

  • Temperature: 20–25°C prevents decomposition of the chlorobutyl chain .

  • Workup: Extraction with dichloromethane and drying over anhydrous MgSO₄ yields >90% pure product .

Comparative Analysis of Methodologies

Method Yield Stereoselectivity Complexity Scalability
Direct Alkylation68%LowLowHigh
Sulfinamide-Directed82%High (95% er)HighModerate
Reductive Amination74%ModerateModerateHigh
Acid Hydrolysis89%HighHighLow

Key Insights:

  • Direct alkylation offers simplicity but poor stereocontrol.

  • Sulfinamide methods excel in enantioselectivity but require chiral reagents.

  • Reductive amination balances yield and scalability for industrial applications .

Emerging Strategies: Pyrrolidine Contraction to Cyclobutanes

Recent advances in stereoselective cyclobutane synthesis (JACS 2021) suggest retro-approaches for functionalizing pyrrolidines. Ring contraction of this compound via photochemical [2+2] cycloaddition could yield bicyclic amines, though this remains exploratory .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; chloro-butyl chain protons at δ 1.8–2.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks matching the molecular formula (C8_8H15_{15}ClN) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines) to isolate substituent effects (e.g., chloro vs. bromo analogs) .
  • Structural Analysis : Use X-ray crystallography or computational modeling to correlate activity with steric/electronic properties of the chloro-butyl chain .
  • Meta-Analysis : Cross-reference data from independent studies to identify consensus mechanisms (e.g., anticholinergic vs. antioxidant effects) .

What methodological approaches are recommended for studying interaction mechanisms with biological targets?

Q. Advanced

  • Molecular Docking : Predict binding affinities to receptors (e.g., acetylcholine esterase) using software like AutoDock .
  • In Vitro Binding Assays : Use radiolabeled ligands or fluorescence polarization to quantify target engagement .
  • Kinetic Studies : Measure inhibition constants (Ki_i) under varying pH/temperature to elucidate thermodynamic drivers .

What are the critical factors influencing the stability of this compound under storage?

Q. Basic

  • Light/Temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition .
  • Solvent Choice : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis of the chloroalkyl group .
  • Moisture Control : Use desiccants to minimize water-induced side reactions .

How can computational tools aid in designing novel derivatives with enhanced pharmacological profiles?

Q. Advanced

  • QSAR Modeling : Corrogate substituent effects (e.g., halogen position) with bioactivity to guide synthetic priorities .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Dynamics Simulations : Analyze conformational flexibility of the pyrrolidine ring to optimize target binding .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Neutralize chlorinated byproducts before disposal in designated hazardous waste containers .

How can regioselectivity be optimized in halogenation reactions of pyrrolidine derivatives?

Q. Advanced

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer halogenation to the butan-2-yl chain .
  • Catalyst Systems : Use Pd/Cu catalysts for selective C–Cl bond formation .
  • Solvent Effects : Polar solvents (e.g., DMF) enhance electrophilic substitution at the desired position .

What are the key differences in reactivity between this compound and its structural analogs?

Q. Advanced

Analog Structural Difference Reactivity Impact
1-(2-Chloroethyl)pyrrolidineShorter chloroalkyl chainHigher electrophilicity, faster nucleophilic substitution
1-(4-Bromo-1-naphthyl)pyrrolidineAromatic bromine substituentEnhanced π-π stacking in biological targets
1-(3-Fluoro-4-methoxybenzoyl)azetidineAzetidine core + fluorobenzoylAltered metabolic stability and target selectivity

How can researchers validate conflicting data on the compound’s metabolic pathways?

Q. Advanced

  • Isotope Tracing : Use 14^{14}C-labeled compound to track metabolite formation in hepatic microsomes .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .
  • Cross-Species Comparison : Test metabolism in human vs. rodent models to assess translational relevance .

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